molecular formula C18H17F3N4O B14907752 (R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide

(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide

Cat. No.: B14907752
M. Wt: 362.3 g/mol
InChI Key: NLXYWXWZVMFJQS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzimidazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzimidazole ring, introduction of the trifluoromethyl group, and subsequent acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microreactor systems can be employed to ensure precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the benzimidazole ring, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the trifluoromethyl group and the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.

Scientific Research Applications

®-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: The compound finds applications in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes. The benzimidazole ring interacts with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide
  • ®-N-(2-((1-(4-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide
  • ®-N-(2-((1-(3-(Difluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide

Uniqueness

The presence of the trifluoromethyl group in ®-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds

Properties

Molecular Formula

C18H17F3N4O

Molecular Weight

362.3 g/mol

IUPAC Name

N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide

InChI

InChI=1S/C18H17F3N4O/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26/h3-10H,1-2H3,(H,23,26)(H2,22,24,25)/t10-/m1/s1

InChI Key

NLXYWXWZVMFJQS-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.